molecular formula C5H13NO2 B6228632 O-(3-ethoxypropyl)hydroxylamine CAS No. 1496798-28-7

O-(3-ethoxypropyl)hydroxylamine

Cat. No. B6228632
CAS RN: 1496798-28-7
M. Wt: 119.2
InChI Key:
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Description

“O-(3-ethoxypropyl)hydroxylamine” is a chemical compound that has gained increasing attention in scientific experiments due to its unique physical, chemical, and biological properties. It is used in various applications, including the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves a Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H13NO2, and its molecular weight is 119.16 . The structure of this compound includes an oxygen atom bonded to a nitrogen atom, which is further bonded to a hydrogen atom and an ethoxypropyl group .


Chemical Reactions Analysis

“this compound” can undergo several chemical reactions. For instance, it can participate in electrophilic amination reactions . It can also be used as a precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement .

Mechanism of Action

The mechanism of action of “O-(3-ethoxypropyl)hydroxylamine” involves its reactivity as an electrophilic aminating agent . It can also undergo a [3,3]-sigmatropic rearrangement to furnish a variety of substituted heterocycles .

Future Directions

“O-(3-ethoxypropyl)hydroxylamine” and its derivatives have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . This opens up new possibilities for the synthesis of complex molecules and the development of new materials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-ethoxypropyl)hydroxylamine involves the reaction of 3-ethoxypropylamine with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3-ethoxypropylamine", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add base to the solution to raise the pH to around 9-10", "Add 3-ethoxypropylamine to the solution and stir for several hours at room temperature", "Extract the product with an organic solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1496798-28-7

Molecular Formula

C5H13NO2

Molecular Weight

119.2

Purity

95

Origin of Product

United States

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